3,4-MDMA-d3 (hydrochloride)

Übersicht

Beschreibung

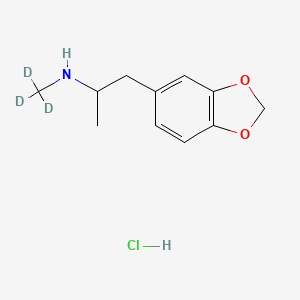

3,4-MDMA-d3 (hydrochloride) is an analytical reference standard used as an internal standard Structurally categorized as an amphetamine, 3,4-MDMA-d3 is chemically related to MDMA but contains deuterium isotopes, making it useful for precise quantitative analysis .

Vorbereitungsmethoden

The synthetic routes for 3,4-MDMA-d3 are not explicitly documented, but it can be prepared by incorporating deuterium-labeled precursors during the synthesis of MDMA. Industrial production methods likely involve specialized chemical synthesis techniques to achieve high purity and isotopic enrichment.

Analyse Chemischer Reaktionen

3,4-MDMA-d3 kann verschiedene Reaktionen durchlaufen, die typisch für Amphetamine sind:

Oxidation: Oxidative Prozesse können den aromatischen Ring oder die Seitenketten verändern.

Reduktion: Reduktionsreaktionen können funktionelle Gruppen oder die Stereochemie verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von der spezifischen Transformation ab. Zu den Hauptprodukten, die während dieser Reaktionen gebildet werden, gehören deuteriummarkierte Derivate von 3,4-MDMA.

Wissenschaftliche Forschungsanwendungen

Forscher setzen 3,4-MDMA-d3 in verschiedenen Bereichen ein:

Forensische Chemie & Toxikologie: Quantifizierung von 3,4-MDMA in biologischen Proben.

Leistungsfördernde Drogen: Nachweis von illegalem Drogenkonsum.

Forschung zu Stimulanzien: Untersuchung der Wirkungen von Amphetaminen.

Neurotoxizitätsstudien: Bewertung seiner Auswirkungen auf Neurotransmittersysteme.

5. Wirkmechanismus

3,4-MDMA-d3 interagiert wie MDMA mit Neurotransmittertransportern:

Noradrenalin- und Serotonintransporter: Hemmt deren Funktion (IC50-Werte 6,6 μM bzw. 34,8 μM).

Dopaminaufnahme: Blockiert die Dopaminaufnahme (IC50 = 0,48 μM). Die genauen molekularen Ziele und Pfade, die an seinen Wirkungen beteiligt sind, sind weiterhin ein aktives Forschungsgebiet.

Wirkmechanismus

3,4-MDMA-d3, like MDMA, interacts with neurotransmitter transporters:

Noradrenaline and Serotonin Transporters: Inhibits their function (IC50 values6.6 μM and 34.8 μM, respectively).

Dopamine Uptake: Blocks dopamine uptake (IC50 = 0.48 μM). The exact molecular targets and pathways involved in its effects remain an active area of research.

Vergleich Mit ähnlichen Verbindungen

Während 3,4-MDMA-d3 Ähnlichkeiten mit MDMA aufweist, liegt seine Einzigartigkeit in seiner Isotopenmarkierung. Ähnliche Verbindungen umfassen MDMA selbst sowie andere Amphetamine und Entactogene.

Biologische Aktivität

3,4-MDMA-d3 (hydrochloride), a deuterated analog of 3,4-methylenedioxymethamphetamine (MDMA), is primarily studied for its biological activity related to neurotransmitter release and psychoactive effects. This compound has garnered attention in both clinical and research settings due to its potential therapeutic applications and the need for understanding its pharmacological profile.

Chemical Structure and Properties

3,4-MDMA-d3 is chemically similar to MDMA, differing only by the substitution of hydrogen atoms with deuterium, which aids in tracing metabolic pathways in biological studies. Its molecular formula is with a molar mass of approximately 196.27 g/mol. The deuterated form provides advantages in pharmacokinetic studies, allowing for precise tracking of the compound's behavior in biological systems.

The biological activity of 3,4-MDMA-d3 is primarily attributed to its interaction with various neurotransmitter systems:

- Monoamine Release : Similar to MDMA, 3,4-MDMA-d3 acts as a potent releaser of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). It achieves this by reversing the transport mechanisms of these neurotransmitters through their respective transporters (SERT, DAT, NET) and promoting their release from synaptic vesicles into the extracellular space .

- Inhibition of Reuptake : The compound also inhibits the reuptake of these monoamines, which contributes to elevated levels in the synaptic cleft. This dual action enhances both the release and availability of neurotransmitters .

Pharmacological Effects

Research indicates that 3,4-MDMA-d3 elicits several physiological responses:

- Cardiovascular Effects : Studies have shown that MDMA and its analogs can increase blood pressure (BP) and heart rate (HR) in a dose-dependent manner. For example, MDMA at doses ranging from 1 to 20 mg/kg resulted in significant increases in BP and HR .

- Behavioral Effects : The compound is associated with increased locomotor activity and enhanced mood states, including feelings of empathy and emotional closeness . These effects are mediated through serotonergic pathways, particularly in regions such as the striatum and frontal cortex .

Comparative Biological Activity

To illustrate the biological activity differences among various compounds related to MDMA, below are tables summarizing uptake and release data:

Table 1: Neurotransmitter Uptake Inhibition

| Compound | NE Uptake | DA Uptake | 5-HT Uptake |

|---|---|---|---|

| S-(+)-Amphetamine | 0.094 | 1.30 | >10 |

| (±)-MDMA | 0.447 | 17 | 1.36 |

Table 2: Neurotransmitter Release

| Compound | NE Release | DA Release | 5-HT Release |

|---|---|---|---|

| S-(+)-Amphetamine | 7.07 ± 0.95 | 24.8 ± 3.5 | 1,765 ± 94 |

| (±)-MDMA | 77.4 ± 3.4 | 376 ± 16 | 56.6 ± 2.1 |

Case Studies and Clinical Research

Recent case studies have explored the effects of MDMA on individuals with psychiatric disorders:

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWHVONVCYWRMZ-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-60-1 | |

| Record name | Midomafetamine hydrochloride, (N-methyl-d3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219794601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIDOMAFETAMINE HYDROCHLORIDE, (N-METHYL-D3)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8URV4W5AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.